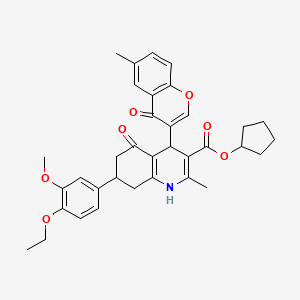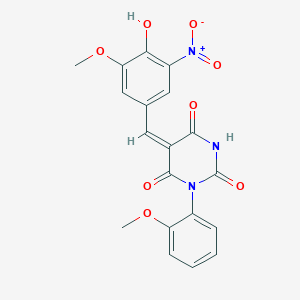![molecular formula C26H23N7O3S B14947217 2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)
2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines a triazine ring, a quinazolinone core, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the triazine and quinazolinone intermediates. One common route involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate to form a monosubstituted triazine derivative . This intermediate is then further reacted with aniline and other reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline or other nucleophiles in the presence of a base like sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various aromatic or aliphatic groups.
Applications De Recherche Scientifique
2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4,4’-bis [4- [bis (2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid
- **Disodium 4,4’-bis [ (4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
Uniqueness
Compared to similar compounds, 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE stands out due to its unique combination of a triazine ring and a quinazolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H23N7O3S |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]-6,7-dimethoxy-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H23N7O3S/c1-35-20-13-18-19(14-21(20)36-2)29-26(33(23(18)34)17-11-7-4-8-12-17)37-15-22-30-24(27)32-25(31-22)28-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H3,27,28,30,31,32) |
Clé InChI |
KLGMEIOPYCRLPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N)C5=CC=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone](/img/structure/B14947138.png)
![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14947146.png)
![4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B14947157.png)
![1-Allyl-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947168.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14947185.png)

![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B14947199.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)
![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)
